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The Odyssey of Caroverine: From Spasmolytic
to Neuroprotectant
An In-depth Technical Guide on the Discovery and Development of a Multifaceted Therapeutic

Agent

Abstract
Caroverine, a quinoxaline derivative, has traversed a remarkable developmental journey,

originating as a smooth muscle relaxant and evolving into a potential neuroprotective agent for

conditions such as tinnitus. This technical guide delineates the history of Caroverine's

discovery, its intricate mechanism of action, and the pivotal preclinical and clinical studies that

have shaped its therapeutic applications. Initially synthesized and developed by the Austrian

pharmaceutical company Donau-Pharmazie for its spasmolytic properties, Caroverine's

therapeutic potential was later expanded by the discovery of its multifaceted pharmacological

profile. This includes calcium channel blockade, antagonism of N-methyl-D-aspartate (NMDA)

and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors, and

antioxidant effects. This document provides a comprehensive overview of the experimental

methodologies employed in key studies, summarizes quantitative data in structured tables, and

visualizes complex signaling pathways and experimental workflows to offer a detailed resource

for researchers, scientists, and drug development professionals.
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Discovery and Early Development as a Spasmolytic
Agent
The story of Caroverine begins in the mid-20th century with its development by Donau-

Pharmazie G.m.b.H. in Austria. The initial research focused on synthesizing novel compounds

with spasmolytic properties for the treatment of smooth muscle spasms, particularly in the

gastrointestinal tract.

Initial Synthesis and Chemical Characterization
Caroverine, chemically known as 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-

quinoxalin-2-one, was first described in Swiss patent CH513884A, filed in 1967 by Donau-

Pharmazie. This patent detailed the synthesis of a series of tetrahydro-quinoxalin-2-ones,

including the compound that would become known as Caroverine. A subsequent Canadian

patent (CA1037477A) in 1978 described the preparation of Caroverine fumarate, a more stable

salt form of the drug, which was marketed under the trade name "Spasmium".[1]

Early Pharmacological Studies and Mechanism of Action
as a Spasmolytic
The primary mechanism underlying Caroverine's spasmolytic effect is its action as a calcium

channel blocker.[2][3] By inhibiting the influx of extracellular calcium into smooth muscle cells,

Caroverine prevents the activation of calmodulin and myosin light-chain kinase, which are

essential for muscle contraction.[4] This leads to the relaxation of smooth muscle tissue.

Preclinical studies on isolated smooth muscle preparations were instrumental in characterizing

Caroverine's spasmolytic activity. These experiments typically involved inducing contractions in

tissues such as the rat aorta or rabbit jejunum and then measuring the relaxant effect of

Caroverine.

Elucidation of a Multifaceted Pharmacological
Profile
Further research into Caroverine's mechanism of action revealed a more complex

pharmacological profile than initially understood, paving the way for its investigation in a

broader range of therapeutic areas.
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Glutamate Receptor Antagonism
A significant breakthrough in understanding Caroverine's potential came with the discovery of

its antagonistic effects on ionotropic glutamate receptors. Microiontophoretical experiments in

guinea pigs demonstrated that Caroverine acts as a potent competitive antagonist of AMPA

receptors and, at higher concentrations, a non-competitive antagonist of NMDA receptors.[5]

This dual antagonism of glutamate receptors, which are key mediators of excitatory

neurotransmission, suggested a potential neuroprotective role for Caroverine.

Antioxidant Properties
In addition to its receptor-modulating activities, Caroverine was also found to possess

antioxidant properties. Studies have shown that Caroverine can suppress lipid peroxidation of

liposomal membranes and efficiently scavenge hydroxyl radicals, which are highly reactive

oxygen species implicated in cellular damage.[6]

Redevelopment as a Therapeutic Agent for Tinnitus
The discovery of Caroverine's antiglutamatergic and antioxidant properties led to its

investigation as a treatment for tinnitus, a condition in which excitotoxicity and oxidative stress

in the inner ear are thought to play a significant role.

Preclinical Studies in Tinnitus Models
Preclinical research, primarily using guinea pig models of noise-induced tinnitus, provided the

initial evidence for Caroverine's efficacy in this indication. These studies demonstrated that

local application of Caroverine to the round window membrane could protect cochlear function

from noise-induced damage.

Clinical Trials in Tinnitus
Following the promising preclinical results, a number of clinical trials were conducted to

evaluate the efficacy and safety of Caroverine for the treatment of tinnitus. These studies have

explored various routes of administration, including intravenous and oral, and have generally

reported positive outcomes in a subset of patients.

For instance, a placebo-controlled blind study reported that 63.3% of patients with inner ear

tinnitus responded to a single infusion of Caroverine.[5] Another study investigating oral
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Caroverine found a significant improvement in the Tinnitus Handicap Inventory (THI) score in

patients with mild tinnitus after 90 days of treatment.[4] A randomized controlled clinical study

comparing intravenous Caroverine to intratympanic steroid injections also showed a significant

reduction in THI scores in the Caroverine group.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

Caroverine.

Table 1: Preclinical Spasmolytic and Vasorelaxant Activity of Caroverine

Parameter Tissue Species Agonist Value Reference

IC50 Aorta Rat High K+ 2.4 x 10⁻⁷ M [7]

Table 2: Preclinical Glutamate Receptor Antagonism of Caroverine

Receptor Action
Species/Syste
m

Quantitative
Data

Reference

NMDA
Non-competitive

antagonist

Guinea pig

cochlear neurons

Data not

consistently

reported

[8]

AMPA
Competitive

antagonist

Guinea pig

cochlear neurons

Data not

consistently

reported

[8]

Table 3: Clinical Efficacy of Caroverine in Tinnitus

| Study Design | N | Treatment | Outcome Measure | Result | Reference | | :--- | :--- | :--- | :--- | :--

- | | Placebo-controlled, blind study | 60 | Single IV infusion of Caroverine | Responder Rate |

63.3% in Caroverine group vs. 0% in placebo group |[5] | | Quasi-experimental study | 60 | Oral

Caroverine (40mg, twice daily for 90 days) | Tinnitus Handicap Inventory (THI) Score |

Significant improvement in mild tinnitus |[4] | | Randomized controlled study | 50 | Oral

Caroverine (20mg, twice daily for 90 days) | Reduction in Tinnitus | 64% in Caroverine group
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vs. 20% in placebo group |[9][10][11] | | Randomized controlled study | 86 | Single IV infusion of

Caroverine | Responder Rate | 54.4% in Caroverine group vs. 13.6% in placebo group |[12] |

Experimental Protocols
This section provides an overview of the methodologies used in key preclinical and clinical

studies of Caroverine.

Preclinical Protocol: Isolated Smooth Muscle
Preparation
Objective: To assess the spasmolytic effect of Caroverine on isolated smooth muscle.

Methodology:

Tissue Preparation: A segment of smooth muscle tissue (e.g., rat aorta, rabbit jejunum) is

dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-

Henseleit solution) and aerated with carbogen (95% O₂ / 5% CO₂).[2]

Contraction Induction: A contractile agent (e.g., high potassium solution, phenylephrine) is

added to the organ bath to induce a stable contraction.

Caroverine Administration: Caroverine is added to the bath in a cumulative manner, and the

resulting relaxation is measured using an isometric or isotonic force transducer.

Data Analysis: A dose-response curve is generated by plotting the percentage of relaxation

against the logarithm of the Caroverine concentration to calculate the IC50 value.[2]

Clinical Protocol: Randomized Controlled Trial in
Tinnitus
Objective: To evaluate the efficacy and safety of Caroverine in patients with subjective tinnitus.

Methodology:

Patient Selection: Patients with a diagnosis of subjective tinnitus are recruited based on

specific inclusion and exclusion criteria.
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Randomization: Participants are randomly assigned to receive either Caroverine or a

placebo.

Treatment Administration: Caroverine is administered via the specified route (e.g.,

intravenous infusion, oral tablets) at a predefined dose and duration.

Outcome Assessment: Efficacy is assessed using validated questionnaires such as the

Tinnitus Handicap Inventory (THI) and psychoacoustic measurements of tinnitus loudness

and pitch. Safety is monitored through the recording of adverse events.

Statistical Analysis: The data are analyzed to determine the statistical significance of the

differences in outcomes between the Caroverine and placebo groups.[4]

Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways

and experimental workflows related to Caroverine's development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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